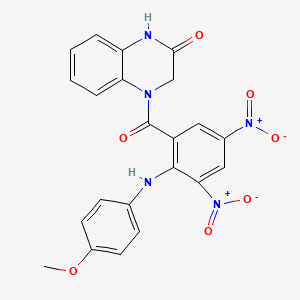

![molecular formula C23H25N5O4 B2536134 3-(1-(4-morpholinobenzoyl)pipéridin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-53-3](/img/structure/B2536134.png)

3-(1-(4-morpholinobenzoyl)pipéridin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

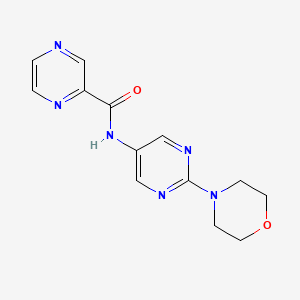

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteurs de kinase

La structure du composé suggère une activité inhibitrice de la kinase potentielle. Les chercheurs ont exploré son rôle dans le blocage de kinases spécifiques impliquées dans les voies de signalisation cellulaire. Par exemple, une série de dérivés de la 2-amino-4-(1-pipéridine)pyridine, y compris ce composé, a été conçue comme des inhibiteurs doubles de la kinase du lymphome anaplastique résistante au crizotinib (ALK) et de la kinase 1 de l’oncogène c-ros (ROS1) .

Modulation de l’inflammasome

Dans la recherche d’inhibiteurs de l’inflammasome NLRP3, les scientifiques ont combiné la structure de ce composé avec d’autres pharmacophores. Le composé hybride résultant s’est avéré prometteur comme liant NLRP3, influençant potentiellement les réponses inflammatoires .

Agents antimicrobiens

Le criblage de nouveaux composés synthétisés sur la base de cette structure a révélé une activité antimicrobienne potentielle. Les analyses spectrales et élémentaires ont confirmé leur formation, ce qui en fait des candidats intéressants pour lutter contre les infections microbiennes .

Évaluation biologique

Les chercheurs ont évalué l’activité biologique de dérivés contenant la fraction pipéridine. Ces évaluations comprennent l’évaluation de leurs interactions avec les cibles biologiques, les effets cellulaires et les applications thérapeutiques potentielles .

Méthodes de synthèse

Des méthodes efficaces et rentables pour synthétiser des pipéridines substituées sont cruciales. Les scientifiques continuent d’explorer la cyclisation, l’hydrogénation, la cycloaddition, l’annulation et les réactions multicomposants pour accéder à des dérivés de la pipéridine diversifiés .

Conception et développement de médicaments

Compte tenu de la prévalence des composés contenant de la pipéridine dans les produits pharmaceutiques, il est essentiel de comprendre leurs relations structure-activité. Les chercheurs utilisent ce composé comme substrat pour concevoir de nouveaux médicaments présentant des propriétés pharmacologiques améliorées .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been known to target protein kinases . Specifically, they have been found to inhibit the serine/threonine-protein kinase B-raf .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of protein kinases can disrupt cell signaling pathways, affecting cell proliferation and survival .

Biochemical Pathways

The inhibition of protein kinases, such as b-raf, can affect multiple downstream pathways, including the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway plays a crucial role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to exhibit suitable pharmacokinetic properties, which contribute to their observed antitumor activity .

Result of Action

The inhibition of protein kinases can lead to alterations in cell cycle progression and induce apoptosis within cells .

Analyse Biochimique

Biochemical Properties

This compound plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is conveyed as a receptor for tyrosine kinase and has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

Propriétés

IUPAC Name |

3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c29-21(16-3-5-17(6-4-16)26-12-14-32-15-13-26)27-10-7-18(8-11-27)28-22(30)19-2-1-9-24-20(19)25-23(28)31/h1-6,9,18H,7-8,10-15H2,(H,24,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJIUYTJJQQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one](/img/structure/B2536053.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)

![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)

![2-cyclopropyl-1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2536062.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2536066.png)

![N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2536067.png)